An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Chloro-1H-pyrrolo[3,2-c]pyridine in Medicinal Chemistry
3-Chloro-1H-pyrrolo[3,2-c]pyridine, also known as 3-chloro-5-azaindole, is a halogenated bicyclic heteroaromatic compound that has garnered significant interest in the field of drug discovery. As a derivative of the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold, it serves as a crucial building block in the synthesis of complex molecular architectures with diverse biological activities. The strategic placement of a chlorine atom on the pyrrole ring, coupled with the inherent properties of the azaindole core, makes this molecule a valuable asset for medicinal chemists.
The 1H-pyrrolo[3,2-c]pyridine framework is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic endogenous purine structures and interact with a wide array of biological targets, particularly protein kinases. The introduction of a chlorine atom at the 3-position further modulates the electronic and steric properties of the molecule, influencing its reactivity and potential for forming key interactions within the binding sites of therapeutic targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 3-Chloro-1H-pyrrolo[3,2-c]pyridine, offering a foundational resource for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1000342-65-3 | Commercial Suppliers[1] |
| Molecular Formula | C₇H₅ClN₂ | Commercial Suppliers[1] |
| Molecular Weight | 152.58 g/mol | Commercial Suppliers[1] |
| Predicted Boiling Point | 332.8 ± 22.0 °C | Predictive Models |
| Predicted Density | 1.425 ± 0.06 g/cm³ | Predictive Models |
| Predicted pKa | 13.62 ± 0.40 | Predictive Models |
| Appearance | Off-white to light yellow solid (typical for related compounds) | General Knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. | General Knowledge |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 3-Chloro-1H-pyrrolo[3,2-c]pyridine is not prominently documented in peer-reviewed literature, its preparation can be conceptually approached through established methods for the halogenation of azaindoles. A common strategy involves the direct chlorination of the parent 1H-pyrrolo[3,2-c]pyridine (5-azaindole).
Conceptual Synthetic Workflow
The direct chlorination of 1H-pyrrolo[3,2-c]pyridine would likely proceed via an electrophilic aromatic substitution mechanism. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The choice of chlorinating agent and reaction conditions is critical to achieve regioselectivity at the C3 position.
Caption: Conceptual workflow for the synthesis of 3-Chloro-1H-pyrrolo[3,2-c]pyridine.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on general methods for the chlorination of indole and azaindole scaffolds. This protocol should be considered a starting point and requires optimization and validation.
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Reaction Setup: To a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in an anhydrous inert solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.
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Addition of Chlorinating Agent: Slowly add a solution of a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 eq), in the same solvent. The choice of NCS is often preferred for its milder nature, which can help control regioselectivity and prevent over-halogenation.
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Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired 3-Chloro-1H-pyrrolo[3,2-c]pyridine.
Spectroscopic Characterization (Predicted)
The structural elucidation of 3-Chloro-1H-pyrrolo[3,2-c]pyridine would rely on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings. The introduction of the electron-withdrawing chlorine atom at the C3 position would likely cause a downfield shift of the adjacent proton at the C2 position of the pyrrole ring.
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¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom directly attached to the chlorine (C3) would be significantly influenced, and its chemical shift would be a key indicator of successful chlorination.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 isotopic peak with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would likely show a characteristic N-H stretching vibration for the pyrrole ring, typically in the range of 3200-3500 cm⁻¹.
Reactivity Profile
The reactivity of 3-Chloro-1H-pyrrolo[3,2-c]pyridine is dictated by the electronic nature of both the pyrrole and pyridine rings, as well as the influence of the chlorine substituent.
Electrophilic Aromatic Substitution
The pyrrole ring of the azaindole system is generally more reactive towards electrophiles than the pyridine ring. However, the electron-withdrawing nature of the chlorine atom at the C3 position deactivates the pyrrole ring towards further electrophilic substitution compared to the parent 1H-pyrrolo[3,2-c]pyridine. Electrophilic attack, if it occurs, would likely be directed to the C2 position of the pyrrole ring or positions on the pyridine ring, depending on the reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution
The chlorine atom on the electron-rich pyrrole ring is generally not prone to nucleophilic aromatic substitution under standard conditions. However, in the context of the fused pyridine ring, which is electron-deficient, and depending on the specific reaction conditions and the nature of the nucleophile, substitution reactions might be possible, potentially through more complex mechanisms. The pyridine ring itself is more susceptible to nucleophilic attack, especially when activated.
Caption: General reactivity pathways for 3-Chloro-1H-pyrrolo[3,2-c]pyridine.
Applications in Drug Discovery and Development
The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the design of numerous biologically active compounds, with a significant number of derivatives being investigated as kinase inhibitors for the treatment of cancer.[2][3] The 3-chloro substituent can play a crucial role in enhancing the binding affinity and selectivity of these inhibitors.
Role as a Pharmacophore in Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme. The azaindole core of 3-Chloro-1H-pyrrolo[3,2-c]pyridine can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP. The 3-chloro group can then project into a hydrophobic pocket within the active site, forming favorable van der Waals interactions and potentially displacing water molecules, which can contribute to improved potency and selectivity.
Recent studies have highlighted the development of various 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents.[2][4] For instance, a series of these derivatives have been designed and synthesized as colchicine-binding site inhibitors, demonstrating significant antitumor activities.[4] While these studies may not use the 3-chloro derivative directly as a starting material, they underscore the therapeutic potential of this scaffold. The 3-chloro group offers a synthetically accessible point for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space in structure-activity relationship (SAR) studies.
Caption: Role of the 3-Chloro-1H-pyrrolo[3,2-c]pyridine scaffold in kinase inhibition.
Conclusion
3-Chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic building block with significant potential in medicinal chemistry. Its physicochemical properties, characterized by the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring with a strategically placed chlorine atom, provide a unique platform for the design of novel therapeutic agents. While detailed experimental data on its synthesis and reactivity are not extensively published, logical synthetic routes can be devised based on established heterocyclic chemistry. The demonstrated success of the broader 1H-pyrrolo[3,2-c]pyridine scaffold, particularly in the development of kinase inhibitors, strongly suggests that the 3-chloro derivative is a valuable tool for researchers and scientists in the ongoing quest for new and effective medicines. Further exploration and publication of the experimental properties of this compound would undoubtedly accelerate its application in drug discovery.
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